1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including pulmonary hypertension and cancer. The compound's classification falls within the realm of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures.
This compound can be classified under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in a ring structure. Specifically, it belongs to the subclass of aza- and oxa-spiro compounds, which feature spirocyclic structures with nitrogen (aza) and oxygen (oxa) atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural complexity, indicating the presence of both nitrogen and oxygen within its framework.
The synthesis of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine typically involves multi-step synthetic routes that start from readily available precursors. Common methods include:
Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity.
The molecular formula for 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine is , with a molecular weight of approximately 169.23 g/mol. The structural representation showcases a spirocyclic framework that integrates both nitrogen and oxygen atoms within its rings.
Property | Value |
---|---|
Molecular Formula | C9H15N2O |
Molecular Weight | 169.23 g/mol |
Density | 1.11 g/cm³ |
Boiling Point | 378°C at 760 mmHg |
Flash Point | 182.4°C |
The InChI key for this compound is InChI=1S/C9H15N2O/c10-8-11-7-9(12)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
.
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine undergoes various chemical reactions typical for spirocyclic compounds:
These reactions allow for modifications that can enhance the biological activity or alter the physical properties of the compound.
The mechanism of action for 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves interactions with specific molecular targets:
The physical properties of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine include:
These properties indicate a stable compound with potential applications in various chemical environments.
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amines are being researched for their potential applications in:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5